Butyl 3-(4-bromophenyl)prop-2-enoate
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Overview
Description
Butyl 3-(4-bromophenyl)prop-2-enoate: is an organic compound that belongs to the family of acrylates. It is characterized by the presence of a butyl ester group attached to a 3-(4-bromophenyl)prop-2-enoate moiety. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Method: The compound can be synthesized through the esterification of 3-(4-bromophenyl)prop-2-enoic acid with butanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction, where 4-bromophenylboronic acid is coupled with butyl acrylate in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of butyl 3-(4-bromophenyl)prop-2-enoate often involves large-scale esterification processes using continuous reactors. The use of efficient catalysts and optimized reaction conditions ensures high throughput and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding ketones or alcohols.
Reduction: Reduction of the double bond in the prop-2-enoate moiety can yield saturated esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-(4-bromophenyl)prop-2-enone or 3-(4-bromophenyl)propan-2-ol.
Reduction: Formation of butyl 3-(4-bromophenyl)propanoate.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Organic Synthesis: Butyl 3-(4-bromophenyl)prop-2-enoate is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The compound’s ability to undergo various chemical transformations makes it a useful intermediate in the synthesis of potential drug candidates. It can be modified to introduce pharmacologically active groups.
Industry:
Mechanism of Action
The mechanism of action of butyl 3-(4-bromophenyl)prop-2-enoate in chemical reactions involves the activation of the double bond and the bromine atom. The double bond can participate in addition reactions, while the bromine atom can undergo substitution reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Butyl Acrylate: Similar in structure but lacks the bromophenyl group. It is widely used in the production of polymers and coatings.
Ethyl 3-(4-bromophenyl)prop-2-enoate: Similar structure with an ethyl ester group instead of a butyl ester group. It exhibits similar reactivity but may have different physical properties.
Methyl 3-(4-bromophenyl)prop-2-enoate: Similar structure with a methyl ester group.
Uniqueness: Butyl 3-(4-bromophenyl)prop-2-enoate is unique due to the presence of the butyl ester group, which can influence its solubility and reactivity compared to its ethyl and methyl counterparts. The bromophenyl group also provides a site for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
131061-14-8 |
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Molecular Formula |
C13H15BrO2 |
Molecular Weight |
283.16 g/mol |
IUPAC Name |
butyl 3-(4-bromophenyl)prop-2-enoate |
InChI |
InChI=1S/C13H15BrO2/c1-2-3-10-16-13(15)9-6-11-4-7-12(14)8-5-11/h4-9H,2-3,10H2,1H3 |
InChI Key |
PIQCRXRHGULAGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C=CC1=CC=C(C=C1)Br |
Origin of Product |
United States |
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